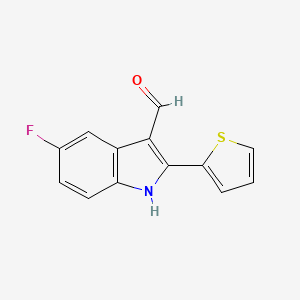

5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-fluoro-2-thiophen-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNOS/c14-8-3-4-11-9(6-8)10(7-16)13(15-11)12-2-1-5-17-12/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKYPADOTVXALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent heterocyclization. One common method includes the direct fluorination of thiophene derivatives using reagents such as sulfur hexafluoride (SF₆) or perchloryl fluoride (FClO₃) in the presence of catalysts . Another approach involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) to form the thiophene ring, followed by further functionalization .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include one-pot procedures, iodine-promoted heterocyclization, and multicomponent reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and aldehyde positions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular fluorine (F₂), sulfur hexafluoride (SF₆), and perchloryl fluoride (FClO₃) for fluorination; potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) for oxidation; and palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, leading to its observed biological effects. For example, it may inhibit histone deacetylases (HDACs) or interact with sphingosine-1-phosphate (S1P) receptors, thereby modulating cellular processes such as gene expression and signal transduction .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Reactivity : The formyl group at position 3 enables condensation with amines or thiazoles, as demonstrated in the synthesis of thiazol-indole hybrids . Fluorine’s electron-withdrawing nature likely accelerates such reactions compared to methyl or phenyl substituents.

- Biological Activity : Thiophene-2-yl derivatives may exhibit enhanced antimicrobial or anticancer activity due to sulfur’s role in hydrophobic interactions, whereas pyridinyl analogues could target different enzyme classes .

- Crystallographic Insights : Tools like SHELX and Mercury reveal that thiophene substitution patterns influence molecular packing and intermolecular interactions, critical for optimizing solubility and bioavailability .

Biological Activity

5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound characterized by its unique structural features, including a fluorine atom, a thiophene ring, and an indole core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is 5-fluoro-2-thiophen-2-yl-1H-indole-3-carbaldehyde, and its molecular formula is C13H8FNOS. The presence of the fluorine atom is believed to enhance the compound's biological activity by influencing its interaction with biological targets.

Synthetic Routes

The synthesis of this compound typically involves:

- Functionalization of the thiophene ring: Using reagents such as sulfur hexafluoride (SF₆) or perchloryl fluoride (FClO₃).

- Heterocyclization: Achieved through various methods including iodine-promoted reactions and multicomponent reactions to maximize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit key enzymes or receptors, such as histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors, influencing cellular processes like gene expression and signal transduction .

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains, revealing significant inhibitory effects that suggest potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. Notably, it has shown effectiveness against several types of cancer cells, including those resistant to conventional therapies .

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties. This activity is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further research in chronic inflammatory diseases .

In Vitro Studies

In a series of experiments, the compound was tested for its inhibitory effects on various enzymes relevant to metabolic disorders. The results indicated that it possesses competitive inhibition characteristics with IC50 values comparable to established inhibitors .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 12.5 | α-glucosidase |

| Acarbose | 569.43 | α-glucosidase |

In Vivo Studies

In vivo models have shown promising results regarding the safety profile and efficacy of this compound in reducing tumor growth. For example, in a mouse model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde, and how can purity be validated?

- Methodology : The synthesis typically involves coupling thiophene derivatives to a fluorinated indole core. For example, analogous compounds (e.g., 2-(thiophen-2-yl)-1H-indole derivatives) are synthesized via palladium-catalyzed cross-coupling or acid-catalyzed cyclization . Post-synthesis, purity is validated using HPLC (>95% purity threshold) and corroborated with H NMR to confirm absence of unreacted intermediates. Mass spectrometry (MS) ensures molecular weight consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- H NMR : Identifies substituent positions (e.g., fluorine-induced deshielding at C5 of indole, thiophene proton splitting patterns) .

- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm) and indole N-H stretch (~3400 cm) .

- X-ray Crystallography : Resolves steric effects of the thiophene-fluorine interaction (if single crystals are obtainable) .

Q. What solvent systems are optimal for its solubility in reaction media?

- Methodology : Polar aprotic solvents like DMF or DMSO enhance solubility due to the aldehyde and fluorine groups. For example, DMF is used in analogous indole-thiophene couplings at reflux (110–120°C) . Pre-screening via UV-Vis spectroscopy in solvents (e.g., THF, acetonitrile) can identify ideal media .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the thiophene moiety to the indole core?

- Methodology :

- Catalyst Screening : Test Pd(PPh) vs. CuI in Suzuki-Miyaura couplings; adjust equivalents (1.2–1.5 equiv thiophene boronic acid) .

- Temperature Control : Lower temperatures (60–80°C) reduce side reactions (e.g., aldehyde oxidation), while microwave-assisted synthesis may accelerate coupling .

- Byproduct Analysis : Use LC-MS to identify undesired dimers or dehalogenated products and adjust stoichiometry .

Q. How to resolve contradictions in H NMR data for thiophene-proton environments?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) at 25°C vs. 50°C .

- DFT Calculations : Compare experimental shifts with computed spectra (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

- COSY/NOESY : Correlate thiophene protons with neighboring indole protons to confirm spatial proximity .

Q. What strategies validate the compound’s structure-activity relationship (SAR) in medicinal chemistry?

- Methodology :

- Analog Synthesis : Modify the fluorine position (e.g., 6-fluoro vs. 5-fluoro) or thiophene substitution (3-yl vs. 2-yl) and compare bioactivity .

- Docking Studies : Model interactions with target proteins (e.g., tubulin) using the aldehyde as a hydrogen-bond acceptor .

- Cytotoxicity Assays : Use MTT tests on cancer cell lines (e.g., HeLa) to correlate substituent effects with IC values .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodology :

- Solvent Selection : Slow evaporation from DMSO/EtOH (1:3) promotes crystal growth; avoid chloroform due to aldehyde reactivity .

- Polymorphism Screening : Test under varied humidity/temperature conditions.

- Synchrotron Radiation : Use high-intensity X-rays to resolve weak diffraction patterns from small crystals .

Q. How to investigate its potential as a precursor for bioactive derivatives?

- Methodology :

- Derivatization : Condense the aldehyde with hydrazines to form thiosemicarbazones, then assess antimicrobial activity (e.g., MIC against S. aureus) .

- Click Chemistry : Attach triazole moieties via azide-alkyne cycloaddition for SAR expansion .

- Metabolic Stability : Perform hepatic microsome assays to evaluate aldehyde oxidation susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.